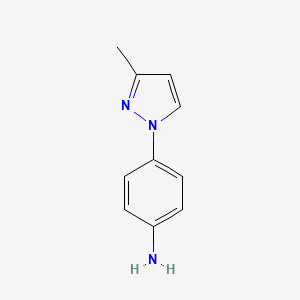

4-(3-méthyl-1H-pyrazol-1-yl)aniline

Vue d'ensemble

Description

“4-(3-methyl-1H-pyrazol-1-yl)aniline” is a chemical compound with the molecular formula C10H11N3 . It is part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “4-(3-methyl-1H-pyrazol-1-yl)aniline”, has been a subject of interest in medicinal chemistry . A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been designed and synthesized .Molecular Structure Analysis

The molecular structure of “4-(3-methyl-1H-pyrazol-1-yl)aniline” can be analyzed using various spectroscopic methods. For instance, 1H-NMR and 13C-NMR spectroscopic analysis can provide detailed information about the structure .Chemical Reactions Analysis

The chemical reactivity of “4-(3-methyl-1H-pyrazol-1-yl)aniline” can be studied through various reactions. For instance, it has been found that the reaction of 1-phenyl-3-methyl-1H-pyrazol-5 (4H)-one with various substituted aromatic aldehydes has been performed in the frame of the synthesis of anticancer drug-loaded nanofibrous scaffolds .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(3-methyl-1H-pyrazol-1-yl)aniline” can be determined using various methods. For instance, its molecular weight is 173.22 .Applications De Recherche Scientifique

Catalyse

La synthèse de nouveaux ligands Tp, qui comprennent des composés à base de pyrazole, suscite un intérêt croissant dans le domaine de la catalyse. Ces ligands sont utilisés pour créer des catalyseurs complexes pour diverses réactions chimiques grâce à leur capacité à stabiliser les centres métalliques et à faciliter la transformation des substrats .

Applications antileishmaniennes et antimalariennes

Les dérivés du pyrazole ont montré une activité in vitro puissante contre la leishmaniose et le paludisme. Des études de simulation moléculaire justifient leur efficacité en raison de schémas d'ajustement souhaitables dans les sites actifs des enzymes cibles, caractérisés par une énergie libre de liaison plus faible .

Activités biologiques

Les molécules à base de noyau de pyrazole présentent un large éventail d'activités biologiques. Elles sont explorées pour leurs propriétés anti-inflammatoires, antinociceptives, antipyrétiques, antifongiques, antivirales, antidépressives, antibactériennes, antitumorales, antioxydantes et antifilaires .

Activités antioxydantes et anticancéreuses

Des dérivés spécifiques du pyrazole ont été synthétisés et évalués pour leurs activités antioxydantes et anticancéreuses. Ces études visent à développer de nouveaux agents thérapeutiques capables de piéger les radicaux libres et d'inhiber la croissance des cellules cancéreuses .

Synthèse de nanomatériaux

Les composés pyrazoliques sont utilisés dans la synthèse de nanomatériaux. Ces nanomatériaux servent de catalyseurs pour la préparation d'autres molécules organiques et offrent des avantages tels que des rendements élevés, des temps de réaction courts et des approches de chimie verte .

Chimie verte

Le composé a été utilisé dans des méthodes de chimie verte pour la synthèse de bis(pyrazolyl)méthanes. Ces méthodes mettent l'accent sur l'efficacité, le respect de l'environnement et l'utilisation de ressources durables .

Orientations Futures

The future directions in the research of “4-(3-methyl-1H-pyrazol-1-yl)aniline” and its derivatives could involve further exploration of their pharmacological properties. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It’s known that the compound forms intermolecular n-h···n interactions between the nh2 group of the aniline substituent and the n6 acceptor atom of a neighboring molecule . This interaction could potentially influence its interaction with its biological targets.

Biochemical Pathways

Similar compounds have been shown to interact with various biochemical pathways, leading to downstream effects such as cell growth inhibition .

Result of Action

Similar compounds have shown various biological activities, including anticancer and antifungal activities .

Action Environment

The action of 4-(3-methyl-1H-pyrazol-1-yl)aniline can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound .

Propriétés

IUPAC Name |

4-(3-methylpyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUWZNUHWMLDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325511 | |

| Record name | 4-(3-methyl-1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53006-55-6 | |

| Record name | 53006-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-methyl-1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-methyl-1H-pyrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

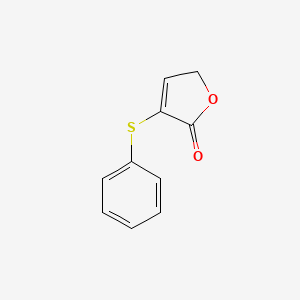

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)

![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)